molecular formula C21H21N3O4 B2851991 3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034427-04-6

3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2851991
CAS No.: 2034427-04-6
M. Wt: 379.416
InChI Key: RSIUNWKORRPFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound designed for research applications. Its molecular structure incorporates two pharmaceutically significant motifs: the imidazolidine-2,4-dione (hydantoin) ring and a biphenyl system. The imidazolidine-2,4-dione scaffold is recognized as a privileged structure in medicinal chemistry and is known to be associated with potent antidiabetic activities in other derivatives . The biphenyl component is a common feature in compounds with diverse biological activities, including anticancer properties . This specific molecular architecture, featuring a carbonyl-pyrrolidine linker, suggests potential as a valuable intermediate or scaffold in drug discovery efforts. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly for screening against metabolic disorders or oncology targets. The presence of the methoxy group and the biphenyl system may influence the compound's binding affinity to various enzymes or receptors, making it a candidate for structure-activity relationship (SAR) studies. Strictly for research purposes, this product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[4-(3-methoxyphenyl)benzoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-28-18-4-2-3-16(11-18)14-5-7-15(8-6-14)20(26)23-10-9-17(13-23)24-19(25)12-22-21(24)27/h2-8,11,17H,9-10,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIUNWKORRPFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A pyrrolidine ring.
  • An imidazolidine core.
  • A biphenyl moiety with a methoxy substitution.

This structural diversity may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that imidazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines. In one study, imidazolidine derivatives demonstrated IC50 values ranging from 12.8 µM to 66.9 µM against cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) .

CompoundCell LineIC50 (µM)
IST-02HeLa12.8
IST-04MCF-719.9
Target CompoundHuH-7 (liver carcinoma)22.6

Anti-trypanosomal Activity

Another area of interest is the anti-trypanosomal activity of related compounds. For instance, thiohydantoin derivatives were tested against Trypanosoma cruzi, yielding promising results with selective indices greater than 10, indicating potential for further development in treating Chagas disease .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the imidazolidine and pyrrolidine structures may interact with specific biological targets such as enzymes or receptors involved in cancer progression and parasitic infections.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds in vitro, demonstrating that modifications in the biphenyl structure significantly influenced activity against various cancer cell lines.
  • Selectivity Studies : Research into the selectivity of imidazolidine derivatives against mammalian cells compared to trypanosomal cells revealed a favorable therapeutic window for certain derivatives .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-2,4-dione Systems

Example : 3-[(Hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione ()

  • Key Features : Contains a 3-acylpyrrolidine-2,4-dione core with a methoxy-substituted aromatic group.
  • Comparison :
    • The target compound replaces the hydroxy-isopropoxybenzylidene group with a 3'-methoxy-biphenyl-carbonyl moiety, likely enhancing π-π stacking interactions in biological targets.
    • Both compounds exhibit intramolecular hydrogen bonding (C=O⋯H–O), critical for stabilizing their bioactive conformations .

Bioactivity Context: Pyrrolidine-2,4-dione derivatives are known as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD) and exhibit antibiotic properties (e.g., tenuazonic acid) .

Biphenyl-Containing Heterocycles

Example : Benzyl 3-(((S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-4-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate ()

  • Key Features : Combines a biphenyl group with a triazole-dione system and fluorinated substituents.
  • Comparison: The methoxy-biphenyl moiety is shared with the target compound, suggesting similar pharmacokinetic profiles (e.g., metabolic resistance via methoxy groups).

Benzo[d]imidazole Derivatives with Pyrrolidine Substituents

Examples :

  • 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ()
  • 2-(1-(3-Aminopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ()

Comparison :

  • Substituents: The biphenyl-carbonyl group in the target compound may confer greater steric bulk compared to the chlorophenyl or aminopropyl groups in analogs, affecting target binding .

Pyrazole-Based Compounds

Example : 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ()

  • Key Features : Pyrazole core with methoxyphenyl and phenyl substituents.
  • Methoxy groups in both compounds may contribute to similar metabolic stability .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity Relevance References
Target Compound Imidazolidine-2,4-dione 3'-Methoxy-biphenyl-carbonyl Enzyme inhibition (inferred)
Pyrrolidine-2,4-dione Derivatives Pyrrolidine-2,4-dione Hydroxy-isopropoxybenzylidene HPPD inhibition, Antibiotic
Biphenyl-Triazole Derivatives Triazole-dione 3-Fluoro-4'-methoxy-biphenyl Enhanced bioavailability
Benzoimidazole Analogs Benzoimidazole-carboxamide Chlorophenyl/Aminopropyl Antimicrobial (inferred)
Pyrazole Derivatives Pyrazole 4-Methoxyphenyl Antiviral, Antioxidant

Key Research Findings

  • Structural Stability : The 3-acylpyrrolidine-2,4-dione system in the target compound and analogs (e.g., ) stabilizes bioactive conformations via intramolecular hydrogen bonds .
  • Methoxy-Biphenyl Role : This substituent enhances lipophilicity and resistance to oxidative metabolism compared to halogenated analogs (e.g., ) .
  • Activity Trade-offs: While halogenation (e.g., fluorine in ) improves target affinity, non-halogenated compounds like the target may offer safer toxicity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • The synthesis involves multi-step processes, including pyrazole ring formation via hydrazine and β-diketone condensation, followed by coupling reactions with pyrrolidine and imidazolidine-dione moieties . Key steps require precise temperature control (e.g., 60–80°C for cyclization) and catalysts like Pd for cross-coupling. Yield optimization relies on solvent selection (e.g., ethanol for greener protocols ) and stoichiometric ratios of intermediates.

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Use 1H/13C NMR to confirm substituent positions on aromatic rings and heterocycles. HPLC-MS (≥95% purity threshold) and X-ray crystallography validate stereochemistry and absence of byproducts. Thermal stability is assessed via DSC/TGA to ensure decomposition temperatures align with theoretical predictions .

Q. How can researchers design preliminary biological assays to screen for activity?

  • Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Prioritize targets based on structural analogs, such as triazolopyridines with documented anti-inflammatory or antiproliferative effects . Dose-response curves (1–100 µM) and IC50 calculations provide initial activity profiles .

Advanced Research Questions

Q. What statistical or computational methods resolve contradictions in biological activity data across studies?

  • Apply meta-analysis to harmonize disparate datasets, focusing on variables like cell line specificity or assay pH. Use orthogonal validation (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement. Computational tools like QSAR models identify structural determinants of activity discrepancies .

Q. How can reaction pathways be optimized using Design of Experiments (DoE) principles?

  • Implement response surface methodology (RSM) to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, a central composite design for Pd-catalyzed coupling reactions can reduce side products by 30% while maintaining >80% yield . High-throughput screening of 10–20 solvent systems (e.g., DMF vs. THF) accelerates condition optimization .

Q. What mechanistic insights can be gained from studying substituent effects on the biphenyl-methoxy group?

  • Replace the 3'-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on reactivity. DFT calculations (B3LYP/6-31G*) predict charge distribution changes, while kinetic isotope effects reveal rate-limiting steps in nucleophilic substitution reactions .

Q. How do computational strategies enhance target identification for this compound?

  • Use molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries, prioritizing targets with docking scores ≤−8 kcal/mol. Molecular dynamics simulations (50 ns trajectories) assess binding stability, while pharmacophore mapping identifies critical H-bond acceptors (e.g., imidazolidine-dione carbonyls) .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance at the pyrrolidine-3-yl position may require bulky base additives (e.g., DBU) to prevent epimerization .
  • Data Validation : Cross-reference NMR shifts with PubChem’s computed spectra (InChI Key: WOOWDTXYBRJDCQ-UHFFFAOYSA-N) to detect impurities .
  • Green Chemistry : Replace traditional oxidants (CrO3) with NaOCl/ethanol systems for eco-friendly ring-closure reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.